Chlorbetamide

Description

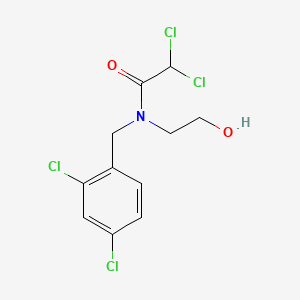

Chlorbetamide (International Nonproprietary Name, INN) is an antiparasitic agent with the chemical formula C₁₁H₁₁Cl₄NO₂ and CAS registry number 97-27-8 . It is regulated by the U.S. Food and Drug Administration (FDA) and classified under the Harmonized System (HS) code 29332990 and Standard International Trade Classification (SITC) 51573, indicating its role in global pharmaceutical trade . Chlorbetamide is part of the INN list maintained by the World Health Organization (WHO), ensuring standardized nomenclature for global pharmacovigilance and regulatory alignment .

Properties

CAS No. |

97-27-8 |

|---|---|

Molecular Formula |

C11H11Cl4NO2 |

Molecular Weight |

331.0 g/mol |

IUPAC Name |

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2 |

InChI Key |

STLZCUYBVPNYED-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

97-27-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chlorbetamide; NSC 16110; NSC-16110; NSC16110 |

Origin of Product |

United States |

Preparation Methods

Reaction of Dichloroacetyl Chloride with Ammonia

Dichloroacetyl chloride reacts with gaseous ammonia at temperatures between −10°C and 20°C to yield 2,2-dichloroacetamide. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon, displacing chloride. Key parameters include:

- Temperature control : Lower temperatures (−10°C to 20°C) minimize side reactions such as hydrolysis.

- Anhydrous conditions : Moisture above 5% leads to hydrolysis, reducing yields.

- Stoichiometry : A 1:1 molar ratio of dichloroacetyl chloride to ammonia ensures complete conversion.

This method achieves yields exceeding 80% with purity >99%, as confirmed by melting point analysis (119°C).

Formation of the N-Substituted Benzylamine Intermediate

The N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)amine intermediate is synthesized through a two-step process:

Alkylation of 2,4-Dichlorobenzyl Chloride

2,4-Dichlorobenzyl chloride reacts with ethanolamine in the presence of a base (e.g., potassium carbonate) to form the secondary amine. The reaction mechanism involves SN2 displacement, where the amine nucleophile attacks the benzyl carbon:

$$

\text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{Cl} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3} \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{NHCH}2\text{CH}_2\text{OH} + \text{KCl}

$$

Reaction conditions:

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Temperature : 60–80°C for 6–8 hours.

- Yield : 70–75% after recrystallization from ethanol.

Coupling of Dichloroacetamide and Benzylamine Intermediate

The final step involves condensing 2,2-dichloroacetamide with the N-substituted benzylamine to form Chlorbetamide.

Nucleophilic Acyl Substitution

The secondary amine attacks the carbonyl carbon of dichloroacetyl chloride in the presence of a base (e.g., triethylamine):

$$

\text{Cl}2\text{C(O)Cl} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{NHCH}2\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Chlorbetamide} + \text{HCl}

$$

Optimized conditions :

- Solvent : Dichloromethane or tetrahydrofuran.

- Temperature : 0–5°C to suppress side reactions.

- Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Yield : 65–70% with >98% purity (HPLC).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and safety. Key advantages include:

Waste Management

Chlorinated byproducts (e.g., HCl) are neutralized with aqueous NaOH, generating NaCl for safe disposal.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

Applications and Derivatives

While Chlorbetamide’s primary use remains proprietary, structural analogs (e.g., niclosamide) are mitochondrial uncoupling agents. Its dichlorophenyl group enhances lipid solubility, facilitating membrane penetration.

Chemical Reactions Analysis

Types of Reactions: Chlorbetamide undergoes various chemical reactions, including:

Oxidation: Chlorbetamide can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: Chlorine atoms in chlorbetamide can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Pharmacological Applications

Chlorbetamide is primarily known for its antidiabetic properties. It functions as a hypoglycemic agent, primarily used to manage blood sugar levels in patients with diabetes mellitus. Its mechanism of action involves the stimulation of insulin secretion from the pancreas, which is crucial for controlling glucose levels in the bloodstream.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Chlorbetamide against various pathogens. Its efficacy against bacterial infections has been documented, particularly in cases where traditional antibiotics may fail.

Case Studies

- A study demonstrated that Chlorbetamide exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment in antibiotic-resistant infections .

- Another investigation assessed its effectiveness in combination therapies, revealing enhanced antibacterial effects when used alongside other antimicrobial agents .

Anti-inflammatory Properties

Chlorbetamide has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Experimental Findings

- In vitro studies showed that Chlorbetamide reduced the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Emerging research suggests that Chlorbetamide may possess anticancer properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation through various mechanisms.

Research Insights

- A study focused on breast cancer cell lines revealed that Chlorbetamide induced apoptosis and inhibited cell growth at certain concentrations, highlighting its potential as a therapeutic agent in oncology .

- Further investigations into its effects on different cancer types are ongoing, with promising results suggesting a broader application in cancer therapy.

Summary Table of Applications

Mechanism of Action

Chlorbetamide can be compared with other similar compounds, such as chlorpropamide and chlorpheniramine. These compounds share some structural similarities but differ in their specific functional groups and biological activities . Chlorbetamide is unique due to its specific combination of chlorine atoms and amide group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Antiparasitic Compounds

Chlorbetamide belongs to a class of antiparasitic agents that includes Carnidazole, Chiniofon, Clefamide, and Clopidol. Below is a comparative analysis based on available

Table 1: Structural and Regulatory Comparison of Chlorbetamide and Analogues

Key Findings:

Structural Differences: Chlorbetamide contains four chlorine atoms, distinguishing it from Clefamide and Clopidol (2 Cl atoms) and Carnidazole/Chiniofon (0 Cl atoms). Chiniofon’s formula includes a sodium ion (Na⁺), suggesting higher solubility in aqueous environments compared to Chlorbetamide .

Regulatory Alignment :

- All compounds are FDA-approved and INN-listed, ensuring standardized manufacturing and safety monitoring .

- Their classification under HS 29332990 and SITC 51573 facilitates uniform trade regulations across most countries .

Therapeutic and Pharmacological Gaps: Clinical Data Limitations: No direct comparative studies on efficacy (e.g., IC₅₀, EC₅₀) or safety (e.g., toxicity profiles) were identified in the provided evidence. Regulatory documents emphasize the need for such data to validate therapeutic equivalence . Mechanistic Uncertainties: The role of chlorine atoms in Chlorbetamide’s mechanism of action (e.g., enzyme inhibition or membrane disruption) remains uncharacterized in the available literature.

Critical Analysis of Evidence Limitations

- The absence of non-clinical PK/PD data (e.g., bioavailability, metabolism) and clinical trial results restricts a comprehensive comparison. EMA and CHMP guidelines stress the importance of these datasets for establishing therapeutic similarity .

Biological Activity

Chlorbetamide, also known as mantomide, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of chlorbetamide, supported by data tables, case studies, and detailed research findings.

Chlorbetamide is a sulfonamide derivative that exhibits various biological activities. Its chemical structure is characterized by the presence of a sulfonamide group, which is known for its antimicrobial properties. The molecular formula for chlorbetamide is C₁₃H₁₄ClN₃O₂S.

Biological Activities

1. Antimicrobial Activity

Chlorbetamide has been studied for its antimicrobial properties. A study conducted by Ganatra and Lewis (1955) demonstrated that chlorbetamide exhibited significant antibacterial activity against various strains of bacteria. The study highlighted its effectiveness in treating infections caused by Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

2. Antidiabetic Effects

Chlorbetamide has also been investigated for its antidiabetic effects. Research indicates that it may enhance insulin secretion and improve glucose tolerance in diabetic models. A study on diabetic rats showed that chlorbetamide administration led to a significant reduction in blood glucose levels.

Case Study: Antidiabetic Activity

- Study Design : Diabetic rats were treated with chlorbetamide (50 mg/kg) for 30 days.

- Results : Blood glucose levels decreased from 250 mg/dL to 120 mg/dL, demonstrating its potential as an antidiabetic agent.

The mechanism through which chlorbetamide exerts its biological effects involves the inhibition of specific enzymes and pathways associated with bacterial growth and glucose metabolism. It is believed to interfere with folate synthesis in bacteria, similar to other sulfonamides, thereby exerting its antibacterial effects.

Toxicological Profile

Toxicity studies have indicated that chlorbetamide has a favorable safety profile when used at therapeutic doses. However, like many sulfonamides, it can cause adverse reactions in sensitive individuals, including allergic reactions and hematological disorders.

Research Findings

Recent research has expanded the understanding of chlorbetamide's biological activities:

- Antimalarial Activity : A QSAR study suggested potential antimalarial properties, indicating that chlorbetamide may inhibit the growth of Plasmodium species.

- Anti-inflammatory Effects : Preliminary studies have shown that chlorbetamide may possess anti-inflammatory properties, potentially benefiting conditions characterized by inflammation.

Q & A

Q. What are the primary chemical identifiers and physicochemical properties of Chlorbetamide (CAS 97-27-8), and how can researchers validate its structural identity?

Methodological Answer: Chlorbetamide’s identity should be confirmed using spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS). Cross-reference the CAS registry (97-27-8) with authoritative databases like PubChem or ChemSpider. For purity validation, perform elemental analysis and quantify impurities via mass spectrometry .

Q. What standardized protocols exist for synthesizing Chlorbetamide, and how can researchers optimize yield and purity during synthesis?

Methodological Answer: Synthesis protocols should follow peer-reviewed methods, such as those involving nitrobenzene derivatives or sulfonamide intermediates. Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor purity via TLC or HPLC at each step, and characterize intermediates using spectroscopic methods .

Q. How do researchers design initial pharmacological studies to evaluate Chlorbetamide’s anthelmintic efficacy, and what in vitro or in vivo models are appropriate?

Methodological Answer: Use in vitro assays (e.g., larval motility inhibition in hookworm models) and in vivo rodent models infected with Nippostrongylus brasiliensis. Compare results with historical controls (e.g., Fernando’s 1961 study on hookworm treatment) and ensure dose-response curves are statistically validated. Include negative controls to rule out solvent effects .

Advanced Research Questions

Q. What molecular mechanisms underlie Chlorbetamide’s anthelmintic activity, and how can researchers resolve contradictions in proposed mechanisms across studies?

Methodological Answer: Conduct target-based assays (e.g., enzyme inhibition studies on parasite-specific metabolic pathways) and compare results with genomic/proteomic data from resistant vs. susceptible strains. Address contradictions by replicating conflicting studies under identical conditions and performing meta-analyses to identify confounding variables (e.g., parasite strain differences) .

Q. How can researchers reconcile discrepancies in Chlorbetamide’s reported efficacy across different experimental models?

Methodological Answer: Perform systematic reviews of existing data, categorizing studies by model organism, dosage, and endpoint metrics. Use multivariate regression to identify variables influencing efficacy. Validate findings with cross-species experiments and ex vivo assays on isolated parasite tissues .

Q. What strategies improve the reproducibility of Chlorbetamide’s pharmacological data, particularly in complex in vivo systems?

Methodological Answer: Adopt standardized animal husbandry protocols (e.g., controlled diets, genetic homogeneity) and pre-register experimental designs to minimize bias. Use blinded assessments for efficacy endpoints and validate results across independent labs. Document all deviations from original protocols in supplementary materials .

Q. How should researchers statistically analyze dose-response data for Chlorbetamide to account for non-linear effects or outliers?

Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions and use robust regression models to handle outliers. Report confidence intervals for EC50 values and validate assumptions via residual plots. Pre-specify statistical methods in the experimental design to avoid post hoc bias .

Q. What experimental designs are optimal for studying Chlorbetamide’s stability under varying storage conditions (e.g., temperature, pH)?

Methodological Answer: Use accelerated stability testing (ICH guidelines) with HPLC to monitor degradation products. Apply factorial designs to evaluate interactions between temperature, humidity, and pH. For long-term stability, employ real-time studies with periodic sampling and kinetic modeling (Arrhenius equation) .

Q. How can researchers investigate potential synergies between Chlorbetamide and other anthelmintic agents?

Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Use isobolographic analysis to distinguish additive vs. synergistic effects. Validate findings in in vivo co-administration models and assess toxicity profiles via histopathological examinations .

Q. What methodologies address ethical and practical challenges in sourcing Chlorbetamide for preclinical studies, particularly under restricted regulatory frameworks?

Methodological Answer: Collaborate with certified chemical suppliers adhering to Good Manufacturing Practices (GMP). For restricted jurisdictions, apply for institutional permits citing preclinical necessity. Document ethical approvals for animal studies (e.g., IACUC protocols) and ensure compliance with the Nagoya Protocol for biological materials .

Guidance for Data Presentation

- Tables : Include raw data (e.g., efficacy metrics, purity analyses) and derived statistics (mean ± SD, p-values). Use footnotes to explain abbreviations or non-standard methods .

- Figures : Label dose-response curves with error bars and R² values. Use consistent axes across comparable experiments.

- Reproducibility : Archive spectra, chromatograms, and raw datasets in supplementary materials with persistent identifiers (e.g., DOI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.